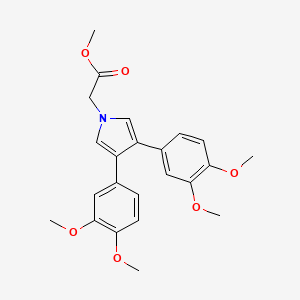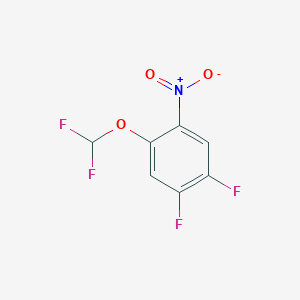
5-(4-Amino-2-fluorophenyl)picolinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Amino-2-fluorophenyl)picolinonitrile is an organic compound with the molecular formula C12H8FN3. It is a derivative of picolinonitrile, characterized by the presence of an amino group and a fluorine atom on the phenyl ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Amino-2-fluorophenyl)picolinonitrile can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boron reagents under mild conditions . Another method involves the cyclization of 4-propargylaminoisoxazoles, followed by N-O bond cleavage under gold(I)-catalyzed conditions .
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, where the compound is manufactured in large quantities to meet specific requirements. Companies like ChemScene offer bulk manufacturing, sourcing, and procurement services for this compound .
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-Amino-2-fluorophenyl)picolinonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.
Nucleophiles: Such as sodium methoxide (NaOCH3) for substitution reactions.
Major Products
The major products formed from these reactions include nitro derivatives, primary amines, and substituted aromatic compounds.
Applications De Recherche Scientifique
5-(4-Amino-2-fluorophenyl)picolinonitrile has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of various biologically active molecules.
Biology: It is used in the development of compounds with potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-(4-Amino-2-fluorophenyl)picolinonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 5-(4-Amino-2-fluorophenyl)picolinonitrile include:
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
2055841-27-3 |
|---|---|
Formule moléculaire |
C12H8FN3 |
Poids moléculaire |
213.21 g/mol |
Nom IUPAC |
5-(4-amino-2-fluorophenyl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C12H8FN3/c13-12-5-9(15)2-4-11(12)8-1-3-10(6-14)16-7-8/h1-5,7H,15H2 |
Clé InChI |
JNWVTXWQZRDTSO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1N)F)C2=CN=C(C=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


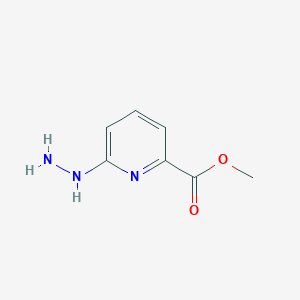
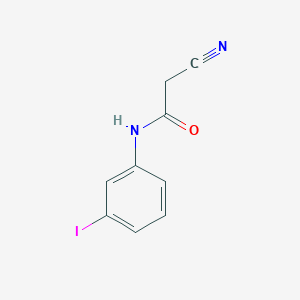
![6-(Methylamino)hexahydrofuro[3,2-b]furan-3-ol](/img/structure/B14059790.png)

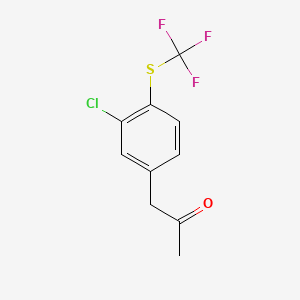
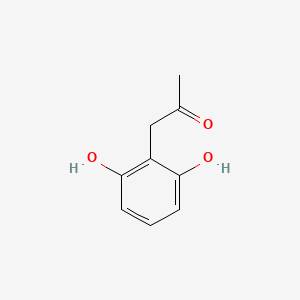
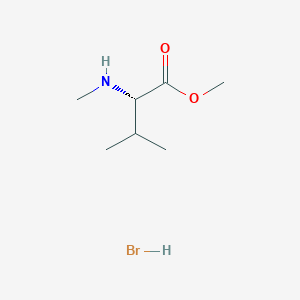
![{4-[(2-Cyanoethyl)(methyl)amino]benzylidene}propanedinitrile](/img/structure/B14059829.png)


